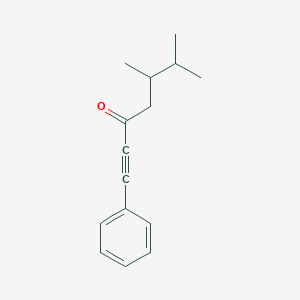
5,6-Dimethyl-1-phenylhept-1-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1-phenylhept-1-yn-3-one is an organic compound with the molecular formula C15H18O. It is a member of the ynone family, characterized by the presence of a triple bond (alkyne) and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-phenylhept-1-yn-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a phosphine-catalyzed 1,2-reduction of ynones to propargylic alcohols, followed by further chemical transformations . The reaction conditions often include the use of solvents like dichloromethane and reagents such as tert-butyl alcohol and pinacolborane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like flash column chromatography can be employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-phenylhept-1-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ynone to propargylic alcohols or other reduced forms.
Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce propargylic alcohols .
Scientific Research Applications
5,6-Dimethyl-1-phenylhept-1-yn-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-phenylhept-1-yn-3-one involves its interaction with molecular targets through its alkyne and ketone functional groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Phenylhept-4-yn-3-one: Similar structure but with different substituent positions.
4,4-Dimethyl-1-phenylpent-1-yn-3-one: Another ynone with variations in the carbon chain length and substituent positions.
Uniqueness
5,6-Dimethyl-1-phenylhept-1-yn-3-one is unique due to its specific arrangement of methyl and phenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
918638-78-5 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
5,6-dimethyl-1-phenylhept-1-yn-3-one |
InChI |
InChI=1S/C15H18O/c1-12(2)13(3)11-15(16)10-9-14-7-5-4-6-8-14/h4-8,12-13H,11H2,1-3H3 |
InChI Key |
CAPFLOCEEOOVON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















